![molecular formula C29H37Cl2N6O5P B13826876 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate](/img/structure/B13826876.png)
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate is a compound known for its significant antimalarial properties. It is highly active against chloroquine-resistant strains of Plasmodium falciparum and Plasmodium vivax
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves a nucleophilic aromatic substitution reaction. The process typically starts with 4,7-dichloroquinoline, which undergoes substitution with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases .
Industrial Production Methods
Industrial production of this compound can involve large-scale nucleophilic aromatic substitution reactions, followed by purification steps such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the quinoline ring or the piperazine moiety.
Reduction: Reduction reactions can be employed to alter the functional groups attached to the quinoline ring.
Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, especially in the synthesis of its derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butylhydroperoxide (t-BHP).
Reducing agents: Such as sodium borohydride (NaBH4).
Substituting agents: Such as α,ω-diaminoalkanes and substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various derivatives of 7-chloro-4-aminoquinoline, which have been shown to possess significant antimicrobial and antimalarial activities .
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Medicine: Employed as an antimalarial agent, especially against chloroquine-resistant strains of malaria.
Industry: Utilized in the development of new antimicrobial agents due to its broad-spectrum activity.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline involves inhibition of autophagy. This compound interferes with the cellular processes that degrade and recycle cellular components, leading to alterations in cell morphology and viability . It targets molecular pathways involved in autophagy, making it a valuable tool for studying this process in various biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another antimalarial agent, but less effective against chloroquine-resistant strains.
Hydroxychloroquine: Similar to chloroquine but with additional hydroxyl groups, used for autoimmune diseases.
Mefloquine: Another antimalarial with a different mechanism of action.
Uniqueness
7-Chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline is unique due to its high activity against chloroquine-resistant strains of malaria and its ability to inhibit autophagy . This makes it a valuable compound for both therapeutic and research purposes.
Eigenschaften
Molekularformel |
C29H37Cl2N6O5P |
|---|---|
Molekulargewicht |
651.5 g/mol |
IUPAC-Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid;hydrate |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P.H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4;/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4);1H2 |
InChI-Schlüssel |
XCIFCLAFXMWYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
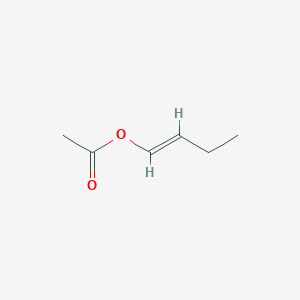
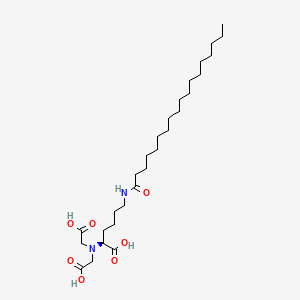
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
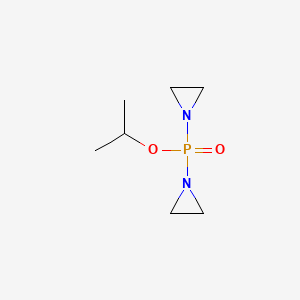
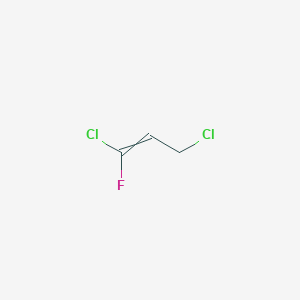
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
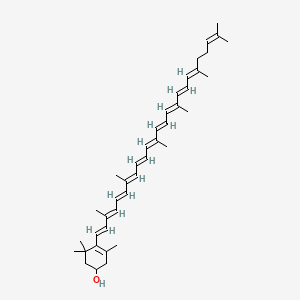
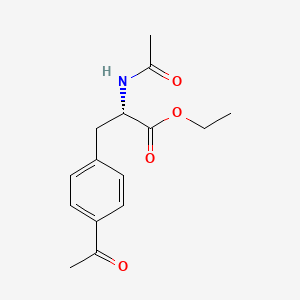
![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)
